Phenazopyridine hydrochloride

C11H12ClN5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C11H12ClN5

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.1 to 1.0 mg/mL at 68 °F (NTP, 1992)

Synonyms

Canonical SMILES

Urinary Tract Analgesia

Scientific Field: Pharmacology and Urology

Summary: Phenazopyridine hydrochloride is excreted in the urine, where it exerts a topical analgesic effect on the mucosa of the urinary tract. It helps relieve pain, burning, urgency, and discomfort associated with urinary tract irritation.

Methods: Administered orally as tablets or capsules.

Results: Provides symptomatic relief for urinary tract discomfort.

HPLC Determination in Human Plasma

Scientific Field: Analytical Chemistry

Summary: An HPLC method is used to determine phenazopyridine hydrochloride concentration in human plasma. The method is sensitive, accurate, and reproducible.

Methods: Separation on a HYPERSIL C18 column using diazepam as an internal standard. Detection at UV 307 nm.

Quality Control Testing in Food and Beverages

Scientific Field: Food Science

Summary: Phenazopyridine hydrochloride can be used as a calibration standard for quality control testing in food and beverages.

Methods: Analytical methods specific to the food industry.

Results: Ensures accurate measurements and compliance with safety standards.

Other Pharmaceutical Applications

Scientific Field: Pharmacology

Summary: Phenazopyridine hydrochloride is used in various pharmaceutical applications, including release testing and method development.

Methods: Depends on the specific application (e.g., HPLC, dissolution testing).

Phenazopyridine hydrochloride is a synthetic azo dye commonly used as a urinary tract analgesic. It is primarily indicated for the relief of pain, burning, and discomfort associated with urinary tract infections, surgery, or injury to the urinary tract. The compound is characterized by its vivid orange to red coloration, which can stain urine and other surfaces . Its chemical formula is with a molar mass of approximately 249.7 g/mol .

Phenazopyridine hydrochloride can be synthesized through the azo coupling reaction between 2-amino-3-pyridinecarboxylic acid and diazonium salts derived from aniline compounds. This method involves several steps:

- Formation of Diazonium Salt: Aniline is treated with nitrous acid to form a diazonium salt.

- Azo Coupling: The diazonium salt is then reacted with 2-amino-3-pyridinecarboxylic acid under acidic conditions to yield phenazopyridine.

- Hydrochloride Salt Formation: The phenazopyridine product is subsequently treated with hydrochloric acid to form phenazopyridine hydrochloride .

Phenazopyridine hydrochloride is primarily used in the medical field for:

- Urinary Tract Pain Relief: It alleviates symptoms associated with urinary tract infections and other urinary irritations.

- Color Indicator: Due to its intense color, it serves as a visual indicator of medication presence in urine.

Despite its utility, it should be noted that phenazopyridine does not cure infections; it merely provides symptomatic relief .

Phenazopyridine hydrochloride has been shown to interact with several drugs and biological systems:

- Methemoglobinemia Risk: Co-administration with other medications that affect hemoglobin levels may increase the risk of methemoglobinemia.

- Liver Metabolism: It is metabolized in the liver to various metabolites including acetaminophen and aniline; thus, caution should be exercised when used alongside other hepatotoxic agents .

Studies indicate that patients with glucose-6-phosphate dehydrogenase deficiency are particularly susceptible to adverse effects due to oxidative stress caused by phenazopyridine .

Phenazopyridine hydrochloride shares similarities with several other compounds used for urinary tract symptoms or as dyes. Below are some notable comparisons:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Nitrofurantoin | Antibiotic for urinary infections | Antibacterial properties | |

| Trimethoprim | Antibiotic for urinary infections | Inhibits bacterial folic acid synthesis | |

| Dexamethasone | Anti-inflammatory | Corticosteroid effects | |

| Benzocaine | Local anesthetic | Used topically for pain relief |

Phenazopyridine's uniqueness lies in its specific action on the urinary tract without antibacterial properties, contrasting with compounds like nitrofurantoin and trimethoprim which target bacterial infections directly .

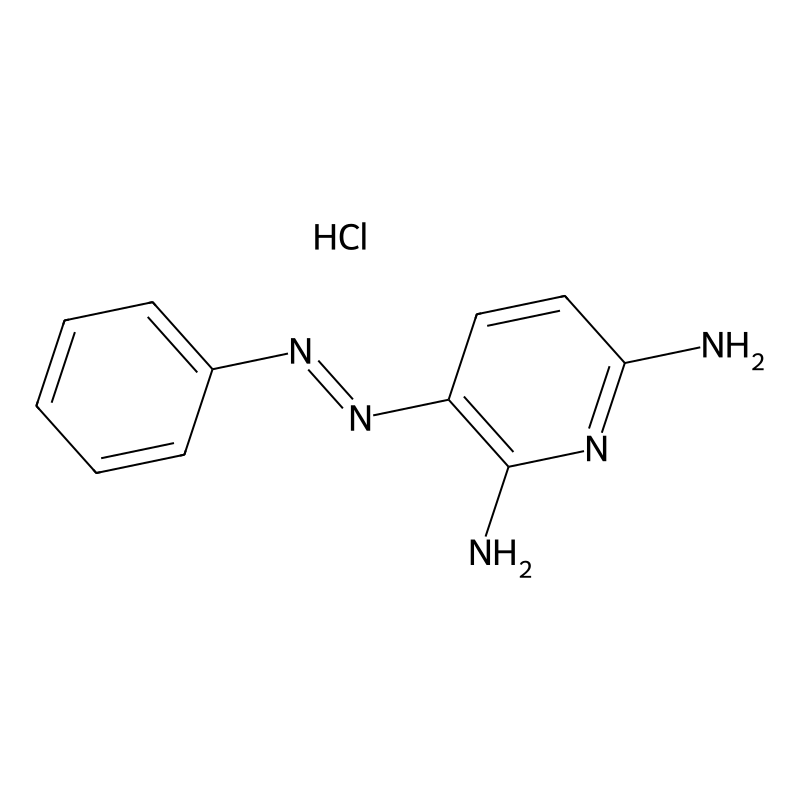

Phenazopyridine hydrochloride is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₂ClN₅ and a molecular weight of 249.70 g/mol. Its structure combines a pyridine ring substituted with amino groups and a phenylazo moiety, forming a hydrochloride salt.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClN₅ |

| Molecular Weight (g/mol) | 249.70 |

Structural Features

The compound features:

- A pyridine core with amino groups (-NH₂) at positions 2 and 6.

- A phenylazo group (-N=N-C₆H₅) at position 3, contributing to its azo dye characteristics.

- A hydrochloride salt formation, where a chloride ion (Cl⁻) balances the protonated pyridine nitrogen.

The planar structure enables π-π stacking interactions, critical for its biological activity.

IUPAC Name and Synonyms

The IUPAC name is hydrogen 3-(2-phenyldiazen-1-yl)pyridine-2,6-diamine chloride. Common synonyms include 3-Phenylazo-2,6-diaminopyridine hydrochloride, Phenazopyridine HCl, and Pyridium.

CAS Registry and Other Identifiers

| Identifier | Value |

|---|---|

| CAS Registry | 136-40-3 |

| EC Number | 205-243-8 |

| UNII | 0EWG668W17 |

| ChEBI ID | 71419 |

These identifiers are consistent across regulatory and chemical databases.

Purity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (94.81%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (94.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.51%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Hazard Classes and Categories -> Carcinogens

Dates

2: National Toxicology Program. Phenazopyridine hydrochloride. Rep Carcinog.

3: Zhou H, Chen CY, Xie AJ. [Spectroscopic studies on the binding of

4: Iqbal J, Gupta A, Husain A. Photochemistry of phenazopyridine hydrochloride.

5: Gaines KK. Phenazopyridine hydrochloride: the use and abuse of an old standby

6: Narchi H, Aramco S. Index of suspicion. Case 3. Phenazopyridine hydrochloride

7: Cornwell JR, Bartek JK. Phenazopyridine hydrochloride: information for patient

8: Meyer BA, Gonik B, Creasy RK. Evaluation of phenazopyridine hydrochloride as a

9: Fincher ME, Campbell HT. Methemoglobinemia and hemolytic anemia after

10: Du Preez JL, Botha SA, Lötter AP. High-performance liquid chromatographic

11: el-Sabbagh HM, Meshali M, Ghanem A, Abdel-Aleem H. Effect of some additives

12: Meshali MM. Adsorption of phenazopyridine hydrochloride on pharmaceutical

13: Phenazopyridine and phenazopyridine hydrochloride. IARC Monogr Eval Carcinog

14: Slatter DH. Keratoconjunctivitis sicca in the dog produced by oral

15: Cohen BL, Bovasso GJ Jr. Acquired methemoglobinemia and hemolytic anemia

16: Eisinger AJ, Jones R. Phenazopyridine-hydrochloride haemolysis. Lancet. 1969

17: Hood JW, Toth WN. Jaundice caused by phenazopyridine hydrochloride. JAMA.

18: Sabry SM. Adsorptive stripping voltammetric assay of phenazopyridine

19: National Toxicology Program. Phenazopyridine hydrochloride. Rep Carcinog.

20: Phenazopyridine hydrochloride. Rep Carcinog. 2004;11:III213-4. PubMed PMID: